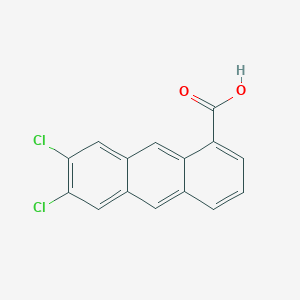
6,7-Dichloroanthracene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichloroanthracene-1-carboxylic acid is an organic compound with the molecular formula C15H8Cl2O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two chlorine atoms substituted at the 6 and 7 positions, along with a carboxylic acid group at the 1 position
Preparation Methods
The synthesis of 6,7-Dichloroanthracene-1-carboxylic acid typically involves the chlorination of anthracene derivatives followed by carboxylation. One common method includes the following steps:
Chlorination: Anthracene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 6 and 7 positions.
Carboxylation: The resulting 6,7-dichloroanthracene is then subjected to a carboxylation reaction using carbon dioxide under high pressure and temperature, often in the presence of a base like sodium hydroxide, to form the carboxylic acid group at the 1 position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6,7-Dichloroanthracene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carboxylic acid group to an alcohol.
Substitution: The chlorine atoms in the compound can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution, using reagents like sodium methoxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6,7-Dichloroanthracene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other materials that require specific chemical properties imparted by the anthracene core and its substituents.
Mechanism of Action
The mechanism by which 6,7-Dichloroanthracene-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibiting enzyme activity to altering signal transduction pathways.
Comparison with Similar Compounds
6,7-Dichloroanthracene-1-carboxylic acid can be compared with other anthracene derivatives, such as:
9,10-Dichloroanthracene: Similar in structure but with chlorine atoms at the 9 and 10 positions, affecting its chemical reactivity and applications.
Anthracene-1-carboxylic acid: Lacks the chlorine substituents, resulting in different chemical properties and reactivity.
6,7-Dibromoanthracene-1-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
58236-20-7 |
|---|---|
Molecular Formula |
C15H8Cl2O2 |
Molecular Weight |
291.1 g/mol |
IUPAC Name |
6,7-dichloroanthracene-1-carboxylic acid |
InChI |
InChI=1S/C15H8Cl2O2/c16-13-6-9-4-8-2-1-3-11(15(18)19)12(8)5-10(9)7-14(13)17/h1-7H,(H,18,19) |
InChI Key |
KNUSPCYZXSAADW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CC(=C(C=C3C=C2C(=C1)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



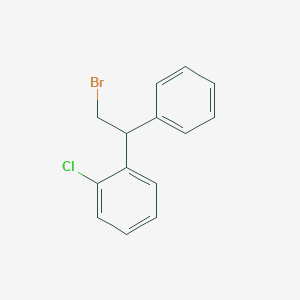

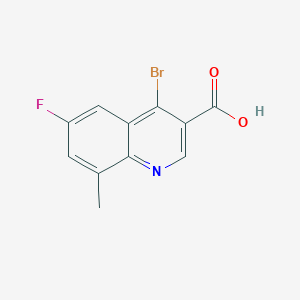
![4-Chloro-7-(4-methoxybenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11839471.png)
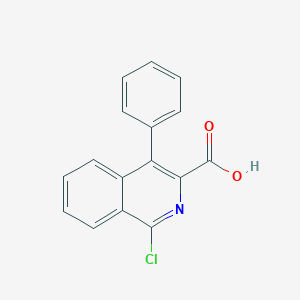
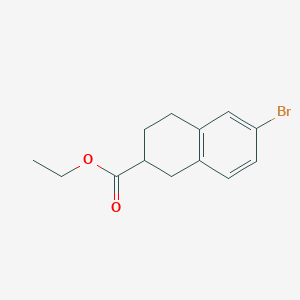
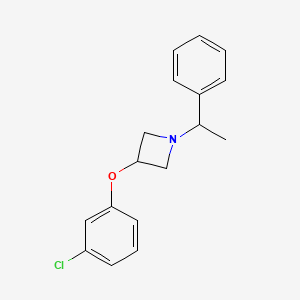
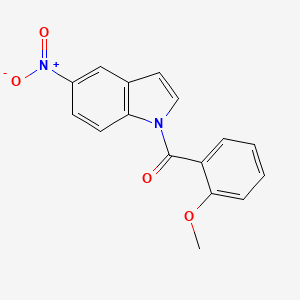

![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(1H-indol-4-yl)-](/img/structure/B11839526.png)
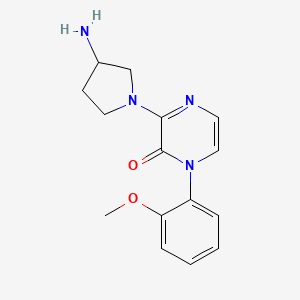

![4-Methyl-2-oxo-3-[(E)-phenyldiazenyl]-2H-1-benzopyran-8-carbaldehyde](/img/structure/B11839551.png)
